molecular formula C19H9Cl6NO3 B11986727 3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide

3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide

Cat. No.: B11986727
M. Wt: 512.0 g/mol
InChI Key: XNRPBVOSQPMFHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide is a complex organic compound with the molecular formula C19H9Cl6NO3 It is known for its unique structure, which includes multiple chlorine atoms and a phenoxy group

Preparation Methods

The synthesis of 3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps. One common method starts with the reaction of 3,5-dichlorobenzoyl chloride with arylamines. This reaction is carried out under controlled conditions to ensure high yields and purity of the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and herbicides.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide is unique due to its specific structure and the presence of multiple chlorine atoms. Similar compounds include other dichlorobenzamide derivatives, such as:

  • 2,3-dichloroaniline
  • 2,4-dichloroaniline
  • 2,5-dichloroaniline
  • 2,6-dichloroaniline
  • 3,4-dichloroaniline
  • 3,5-dichloroaniline

These compounds share some structural similarities but differ in their chemical properties and applications.

Properties

Molecular Formula

C19H9Cl6NO3

Molecular Weight

512.0 g/mol

IUPAC Name

3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C19H9Cl6NO3/c20-8-3-11(18(27)14(24)5-8)19(28)26-10-1-2-15(12(22)7-10)29-16-6-9(21)4-13(23)17(16)25/h1-7,27H,(H,26,28)

InChI Key

XNRPBVOSQPMFHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)OC3=C(C(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.